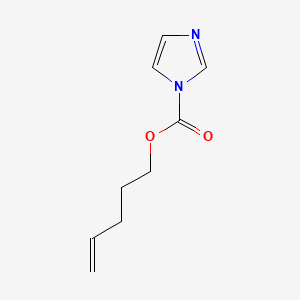

pent-4-enyl imidazole-1-carboxylate

Descripción

Pent-4-enyl imidazole-1-carboxylate is an imidazole derivative characterized by a pent-4-enyl chain (a five-carbon alkenyl group with a double bond at the fourth position) esterified to the 1-position of the imidazole ring. This compound shares structural features with synthetic cannabinoids (e.g., MDMB-4en-PINACA), where the pent-4-enyl chain contributes to receptor-binding interactions . The presence of the unsaturated bond in the pent-4-enyl group may enhance conformational flexibility and influence metabolic stability compared to saturated analogs . Imidazole carboxylates are widely explored in medicinal chemistry for their bioisosteric properties and role as intermediates in drug synthesis .

Propiedades

Fórmula molecular |

C9H12N2O2 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

pent-4-enyl imidazole-1-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-2-3-4-7-13-9(12)11-6-5-10-8-11/h2,5-6,8H,1,3-4,7H2 |

Clave InChI |

IKSWUUOHFLVAGD-UHFFFAOYSA-N |

SMILES canónico |

C=CCCCOC(=O)N1C=CN=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-enyl imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of pent-4-enyl imidazole-1-carboxylate may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Análisis De Reacciones Químicas

Types of Reactions

Pent-4-enyl imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole-1-carboxylate derivatives with oxidized side chains.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pent-4-enyl imidazole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials, including polymers and catalysts.

Mecanismo De Acción

The mechanism of action of pent-4-enyl imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metal-based catalysts. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

- Pent-4-enyl Imidazole-1-carboxylate : The pent-4-enyl ester provides a balance between lipophilicity and steric effects, favoring interactions with hydrophobic pockets in biological targets. Conformational studies show that its pent-4-enyl chain adopts low-energy conformers (ΔG < 2 kcal/mol), enabling stable receptor binding .

- Propargyl Imidazole-1-carboxylate : The propargyl ester introduces a terminal alkyne group, enabling click chemistry applications. However, its rigid structure may reduce metabolic stability compared to the flexible pent-4-enyl chain .

Imidazole Ring Modifications

- Methyl 2-(2-Phenylethyl)-1H-imidazole-4-carboxylate : Incorporates a phenethyl group at the 2-position, enhancing aromatic stacking interactions. This modification increases molecular weight (MW ≈ 236.25 g/mol) and lipophilicity (logP ≈ 2.8) compared to pent-4-enyl derivatives .

- Ethyl 5-(1-Trityl-1H-imidazol-4-yl)pent-2-enoate: Features a trityl-protected imidazole and a pent-2-enoate chain. The conjugated double bond in the pent-2-enoate may alter electronic properties, affecting reactivity in nucleophilic substitutions .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Conformational Stability : Pent-4-enyl imidazole-1-carboxylate exhibits two dominant conformers (38% and 36% abundance) due to minimal energy differences (ΔG < 2 kcal/mol), enabling adaptable binding to biological targets .

- Synthetic Cannabinoid Activity: MDMB-4en-PINACA’s pent-4-enyl chain enhances potency compared to saturated analogs, but its indazole core increases hepatotoxicity risks .

- Metabolic Pathways : Unsaturated esters like pent-4-enyl are prone to epoxidation and hydrolysis, whereas tert-butyl analogs show prolonged half-lives due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.